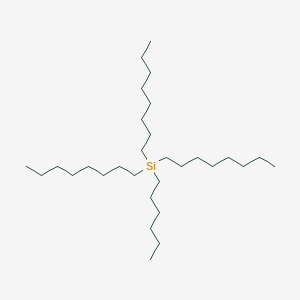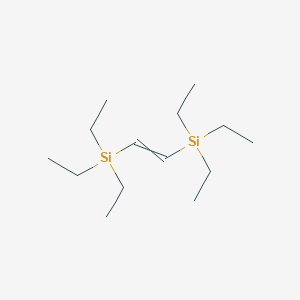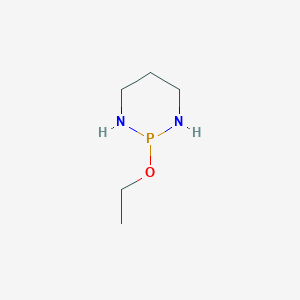![molecular formula C18H21ClN4O B14326738 N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide CAS No. 105565-54-6](/img/structure/B14326738.png)
N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a diazenyl group (-N=N-) linked to a chlorophenyl ring and a diethylamino-substituted phenyl ring, with an acetamide group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide typically involves a multi-step process. One common method includes the diazotization of 2-chloroaniline followed by coupling with N,N-diethylaniline under acidic conditions to form the diazenyl intermediate. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the required quality standards for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group, resulting in the formation of aniline derivatives.
Substitution: The chlorophenyl ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce aniline derivatives. Substitution reactions can result in various substituted phenyl derivatives.
Applications De Recherche Scientifique
N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide involves its interaction with specific molecular targets. The diazenyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{2-[(E)-(2-Bromophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide: Similar structure with a bromine atom instead of chlorine.
N-{2-[(E)-(2-Fluorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide: Contains a fluorine atom in place of chlorine.
N-{2-[(E)-(2-Methylphenyl)diazenyl]-5-(diethylamino)phenyl}acetamide: Features a methyl group instead of chlorine.
Uniqueness
N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. The specific electronic and steric effects imparted by the chlorine atom can result in distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
105565-54-6 |
|---|---|
Formule moléculaire |
C18H21ClN4O |
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
N-[2-[(2-chlorophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H21ClN4O/c1-4-23(5-2)14-10-11-17(18(12-14)20-13(3)24)22-21-16-9-7-6-8-15(16)19/h6-12H,4-5H2,1-3H3,(H,20,24) |
Clé InChI |
XXNPPDFANKKERA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=CC=C2Cl)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


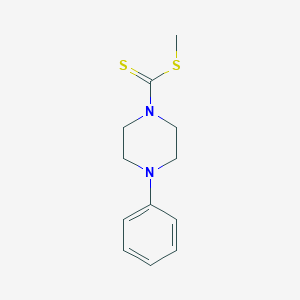
![1-[(Oxan-2-yl)oxy]non-2-yn-4-ol](/img/structure/B14326665.png)
![5,5'-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole)](/img/structure/B14326670.png)


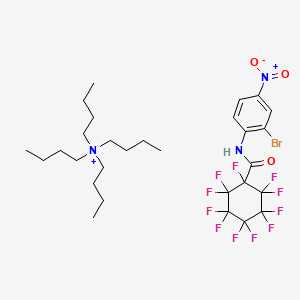
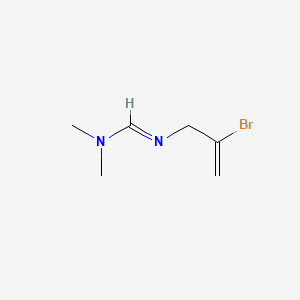
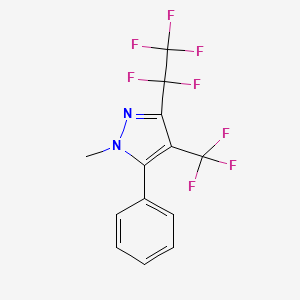
![36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene](/img/structure/B14326707.png)
